2,3,3-Trimethylbutanoic acid

Lipophilicity Partition Coefficient Solubility Prediction

2,3,3-Trimethylbutanoic acid (CAS 19910-29-3) is a highly branched, C7 carboxylic acid with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol. The compound is characterized by three methyl substituents on the butanoic acid backbone, creating a significant steric hindrance that profoundly influences its physicochemical properties and reactivity.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 19910-29-3
Cat. No. B010175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3-Trimethylbutanoic acid
CAS19910-29-3
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCC(C(=O)O)C(C)(C)C
InChIInChI=1S/C7H14O2/c1-5(6(8)9)7(2,3)4/h5H,1-4H3,(H,8,9)
InChIKeyILBXYVICWFMUPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,3-Trimethylbutanoic Acid (CAS 19910-29-3): Procurement & Baseline Characterization for Research and Industrial Sourcing


2,3,3-Trimethylbutanoic acid (CAS 19910-29-3) is a highly branched, C7 carboxylic acid with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol [1]. The compound is characterized by three methyl substituents on the butanoic acid backbone, creating a significant steric hindrance that profoundly influences its physicochemical properties and reactivity . It is typically supplied as a liquid with a purity specification of 95% and is used as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research .

Format Liquid, research-grade purity
Steric profile 2,3,3-trisubstituted, high steric hindrance
Use context Organic synthesis, building block for pharma/agro research

Why Generic 'Trimethylbutanoic Acid' Substitution Fails: The Critical Impact of Regiochemistry on Lipophilicity and Boiling Point


Selecting a generic or similarly named branched carboxylic acid, such as 2,2,3-trimethylbutanoic acid (CAS 49714-52-5) or a less substituted analog like 2-methylbutanoic acid, as a substitute for 2,3,3-Trimethylbutanoic acid can lead to significant experimental failure. The specific 2,3,3-substitution pattern results in a unique spatial arrangement of methyl groups, creating a distinct steric environment that dictates its reactivity and physical properties [1]. As demonstrated by the quantitative evidence below, this regioisomerism has a measurable and substantial impact on key parameters such as lipophilicity (LogP) and boiling point, which directly affects chromatographic retention, solubility, partitioning, and the outcomes of synthetic reactions [2]. Assuming functional equivalence without data risks compromising product yield, analytical method reproducibility, and downstream biological assay results.

Regioisomer reactivity 2,2,3-isomer places carboxyl on quaternary carbon, drastically reducing nucleophilic accessibility and derivatization ease.
Lipophilicity shift Less branched analogs (e.g., 2-methylbutanoic acid) show markedly lower LogP, altering reversed-phase retention and extraction behavior.
Boiling point gap Substitution with linear or less substituted acids changes volatility profile, affecting distillation and thermal processing parameters.

Quantitative Evidence Guide: Data-Driven Differentiation of 2,3,3-Trimethylbutanoic Acid vs. Closest Analogs for Procurement Decisions


Lipophilicity (LogP) Comparison: 2,3,3-Trimethylbutanoic Acid vs. Less Substituted Analogs

2,3,3-Trimethylbutanoic acid exhibits a significantly higher calculated lipophilicity (XLogP3-AA = 2.0) compared to its less substituted analogs [1]. This is a direct consequence of the increased hydrophobic surface area from the three methyl groups. For comparison, the baseline butanoic acid has an XLogP of approximately 0.8 [2], 2-methylbutanoic acid has a reported LogP of approximately 1.2-1.5 [3], and 3-methylbutanoic acid has a LogP of approximately 1.2 [4]. This increased hydrophobicity will directly impact chromatographic retention time and partition-based extractions.

Lipophilicity (LogP)
Cross-study comparable
Target XLogP3-AA = 2.0 vs. Butanoic acid ~0.8, 2-Methylbutanoic ~1.2-1.5, 3-Methylbutanoic ~1.2
Higher lipophilicity impacts reversed-phase retention and extraction partitioning.
Calculated XLogP3-AA; literature comparator values.
Lipophilicity Partition Coefficient Solubility Prediction ADME

Boiling Point Comparison: 2,3,3-Trimethylbutanoic Acid vs. Butanoic Acid

The boiling point of 2,3,3-Trimethylbutanoic acid at atmospheric pressure (760 mmHg) is reported as 203.6 °C . This is substantially higher than the boiling point of unsubstituted butanoic acid, which is 163.5 °C [1]. The difference is attributable to the increased molecular weight and, more importantly, the enhanced intermolecular interactions facilitated by the bulky, polarizable structure.

Boiling Point
Cross-study comparable
203.6 °C (target) vs 163.5 °C (butanoic acid), Δ +40.1 °C (25% increase)
Higher boiling point alters distillation conditions and thermal stability profiles.
Atmospheric pressure (760 mmHg).
Volatility Distillation Thermal Stability Physical Property

Regioisomeric Differentiation: 2,3,3- vs. 2,2,3-Trimethylbutanoic Acid

While direct comparative assay data between the 2,3,3- and 2,2,3-regioisomers is limited in public literature, their distinct reactivity is well-established from first principles. In 2,3,3-Trimethylbutanoic acid, the carboxylic acid group is adjacent to a single secondary carbon (C2), which is less sterically hindered than the quaternary carbon (C2) bearing the acid group in 2,2,3-trimethylbutanoic acid [1]. This difference in steric environment makes the 2,3,3-isomer significantly more accessible for nucleophilic attack and derivatization reactions (e.g., esterification, amidation) compared to the extremely hindered 2,2,3-isomer [2].

Steric Accessibility
Class-level
Target: carboxyl on secondary carbon. 2,2,3-isomer: quaternary carbon. Significantly less hindered reaction center.
Eases nucleophilic derivatization; may improve synthetic tractability over regioisomer.
Based on structural class analysis; direct comparative data limited.
Steric Hindrance Reactivity Synthetic Intermediate Regiochemistry

Optimal Research & Industrial Application Scenarios for Procuring 2,3,3-Trimethylbutanoic Acid


As a Building Block in the Synthesis of Sterically Demanding Pharmaceuticals

The unique 2,3,3-substitution pattern provides a defined steric and hydrophobic motif. This makes the compound a valuable intermediate for introducing a bulky, lipophilic group into drug candidates, which can modulate target binding, improve membrane permeability, or alter metabolic stability. Its predicted lower reactivity compared to linear acids (due to steric hindrance) allows for more controlled and selective functionalization in complex synthetic sequences [1].

As a Model Substrate for Studying Steric Effects on Decarboxylation Mechanisms

2,3,3-Trimethylbutanoic acid has been specifically employed as a mechanistic probe to study oxidative decarboxylation reactions [2]. Its well-defined, sterically congested structure provides a benchmark for comparing reaction pathways (e.g., SNi displacement vs. elimination) and product distributions. Researchers investigating new catalytic decarboxylation methods or studying the fundamentals of organometallic reaction mechanisms would find it an essential comparative standard.

As a Standard for Developing Lipophilicity-Dependent Chromatographic Methods

With its calculated XLogP of 2.0, 2,3,3-Trimethylbutanoic acid serves as an excellent mid-range lipophilicity standard for reversed-phase HPLC method development [1]. Its distinct retention time, driven by a combination of branched hydrophobicity and hydrogen bonding, can be used to calibrate or validate methods for separating a series of structurally related drug-like molecules or metabolites. Its behavior can be contrasted with less lipophilic analogs (e.g., butanoic acid, LogP ~0.8) to tune mobile phase gradients [3].

Application
Selection Property
Validation Focus
Steric motif in drug candidates
Bulky, lipophilic building block
Reactivity and selectivity in esterification/amidation
Mechanistic decarboxylation probe
Sterically congested benchmark structure
Decarboxylation pathway and product distribution
Mid-range lipophilicity standard for RP-HPLC
Defined LogP and retention behavior
Gradient calibration and method reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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